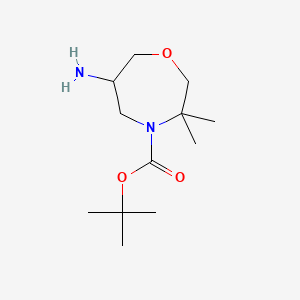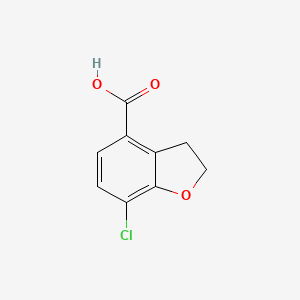
(4-Methyl-5-(methylthio)-4h-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development. Researchers are exploring its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine
In medicine, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole]: Similar structure but lacks the methanamine group.
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness
The presence of the methanamine group in [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of various derivatives, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C5H10N4S |
|---|---|
Poids moléculaire |
158.23 g/mol |
Nom IUPAC |
(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C5H10N4S/c1-9-4(3-6)7-8-5(9)10-2/h3,6H2,1-2H3 |
Clé InChI |
YZCPJPQTEZINTH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


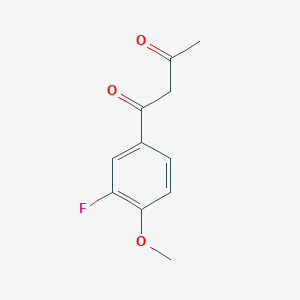
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
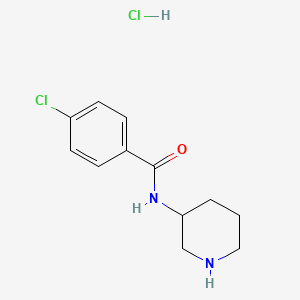
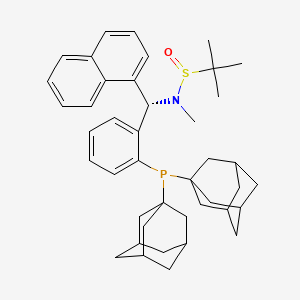
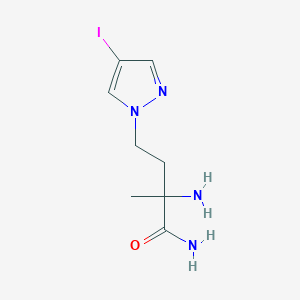
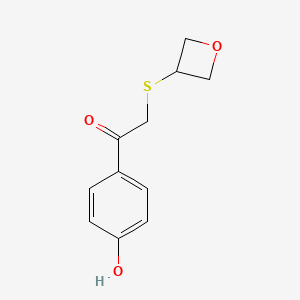
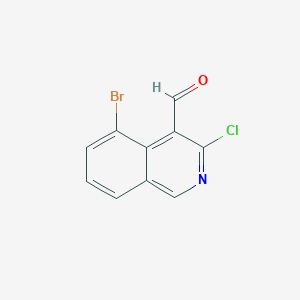
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)

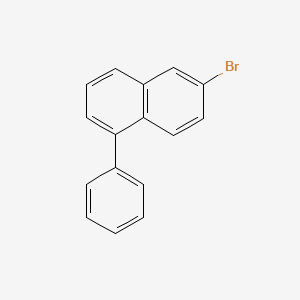
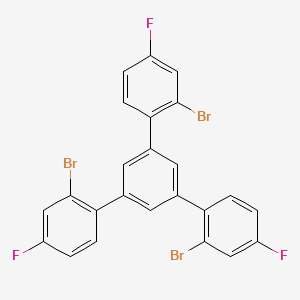
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
